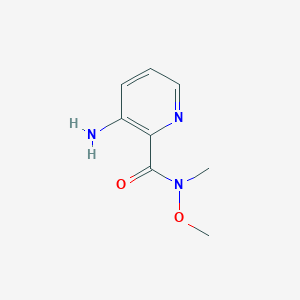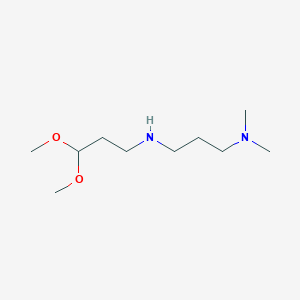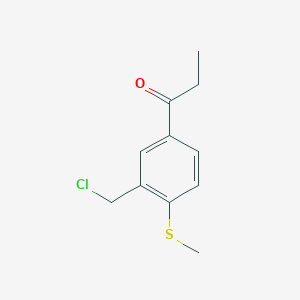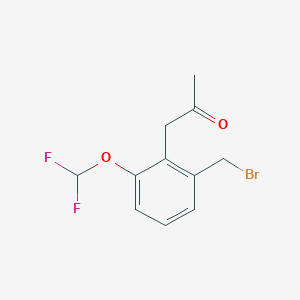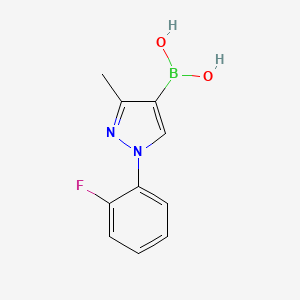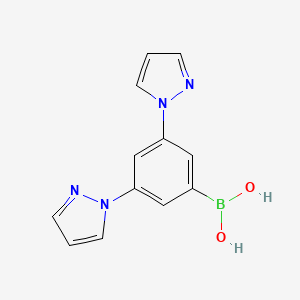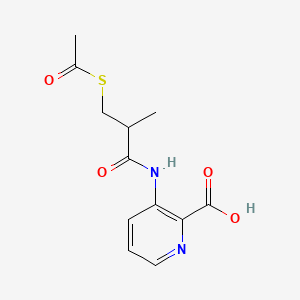![molecular formula C33H37N5O9 B14067101 Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is a complex organic compound with the molecular formula C33H37N5O9 and a molecular weight of 647.68 g/mol . This compound is primarily used in research and development, particularly in the field of antibody-drug conjugates (ADCs) as a linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The process often includes:
Protection of Amino Groups: Using protecting groups such as carbobenzoxy (Cbz) to prevent unwanted reactions.
Activation of Carboxyl Groups: Employing reagents like dicyclohexylcarbodiimide (DCC) to activate carboxyl groups for peptide bond formation.
Coupling Reactions: Sequential coupling of amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place .
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a linker in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: In the production of specialized peptides for research and development.
Wirkmechanismus
The mechanism of action of Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- involves its role as a linker in ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. The compound’s molecular structure enables it to form stable bonds with both the drug and the antibody, ensuring efficient delivery and release at the target site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycinamide, glycylglycyl-L-phenylalanyl-N-[(carboxymethoxy)methyl]
- Glycinamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-L-phenylalanyl
Uniqueness
Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]- is unique due to its specific structure, which provides optimal stability and reactivity as a linker in ADCs. Its ability to form stable conjugates with both antibodies and drugs sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C33H37N5O9 |
|---|---|
Molekulargewicht |
647.7 g/mol |
IUPAC-Name |
benzyl 2-[[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoyl]amino]methoxy]acetate |
InChI |
InChI=1S/C33H37N5O9/c34-28(39)19-38(23-45-22-31(42)46-20-25-12-6-2-7-13-25)32(43)27(16-24-10-4-1-5-11-24)37-30(41)18-35-29(40)17-36-33(44)47-21-26-14-8-3-9-15-26/h1-15,27H,16-23H2,(H2,34,39)(H,35,40)(H,36,44)(H,37,41)/t27-/m0/s1 |
InChI-Schlüssel |
MDBOQTUKPHSCJO-MHZLTWQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)COCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Nonylphenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14067019.png)
